molecular formula C14H22N4 B11731217 5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine

5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11731217
M. Wt: 246.35 g/mol
InChI Key: RPTFXHXTSJOMSH-UHFFFAOYSA-N
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Description

5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methyl group and an isobutyl group, along with a pyrrole ring attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyrrole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole: A simpler pyrrole derivative with similar structural features.

    2-acetyl-1-methylpyrrole: Contains an acetyl group instead of the pyrazole ring.

    N-methylpyrrole: A basic pyrrole derivative with a methyl group.

Uniqueness

5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its combination of a pyrazole and pyrrole ring, along with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H22N4/c1-11(2)10-18-12(3)8-14(16-18)15-9-13-6-5-7-17(13)4/h5-8,11H,9-10H2,1-4H3,(H,15,16)

InChI Key

RPTFXHXTSJOMSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CC=CN2C

Origin of Product

United States

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